4-Bromo-2-chloro-6-methoxypyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is , and it has a molecular weight of 222.47 g/mol. The compound is notable for its unique arrangement of substituents, which contributes to its chemical reactivity and biological activity. It is primarily utilized in organic synthesis and pharmaceutical research due to its diverse functional properties.
The presence of a bromine, chlorine, and methoxy group on the pyridine ring suggests 4-Bromo-2-chloro-6-methoxypyridine could be a useful intermediate for the synthesis of more complex pyridine derivatives. Pyridine derivatives are a vast class of compounds with diverse applications in medicinal chemistry, materials science, and agriculture []. By selectively replacing the halogen or methoxy groups, researchers could potentially create new functionalized pyridines with desired properties.
4-Bromo-2-chloro-6-methoxypyridine might also be explored as a bioisostere. Bioisosteres are molecules with similar shapes and functionalities to existing biologically active compounds. By incorporating 4-Bromo-2-chloro-6-methoxypyridine into a known bioactive molecule, researchers could potentially create new analogues with improved properties, such as increased potency or better metabolic stability.
4-Bromo-2-chloro-6-methoxypyridine exhibits significant biological activity, making it a subject of interest in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Additionally, its structural features suggest potential anti-inflammatory and antimicrobial properties, although further studies are required to fully elucidate these effects.
The synthesis of 4-Bromo-2-chloro-6-methoxypyridine typically involves multi-step processes:
4-Bromo-2-chloro-6-methoxypyridine finds applications in various fields:
Studies on the interactions of 4-Bromo-2-chloro-6-methoxypyridine with biological systems have shown that it can influence enzymatic activity and metabolic pathways. Its role as a CYP1A2 inhibitor suggests that it could affect the metabolism of co-administered drugs, leading to altered pharmacokinetics. Understanding these interactions is essential for assessing its safety profile in therapeutic applications .
Several compounds share structural similarities with 4-Bromo-2-chloro-6-methoxypyridine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
4-Bromo-2-chloro-5-methoxypyridine | 0.76 | Different position of methoxy group |
5-Bromo-2-chloro-4-methoxypyridine | 0.74 | Variation in halogen positions |
2-Chloro-4-methoxypyridine | 0.73 | Lacks bromine substitution |
5-Bromo-2-chloro-4-ethoxypyridine | 0.68 | Ethoxy instead of methoxy |
3-Bromo-2-chloro-6-methoxypyridine | 0.79 | Different bromine position |
These compounds are unique due to their specific substituent arrangements, which influence their reactivity and biological properties differently compared to 4-Bromo-2-chloro-6-methoxypyridine.
4-Bromo-2-chloro-6-methoxypyridine (CAS 1196152-02-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol. Its IUPAC name reflects the substituents’ positions: bromine at carbon 4, chlorine at carbon 2, and a methoxy group at carbon 6. The compound belongs to the class of heterocyclic aromatic halides, characterized by a six-membered pyridine ring containing nitrogen and three halogenated or oxygen-containing substituents.
Table 1: Substituent Positions and Functional Groups
Position | Substituent | Functional Group |
---|---|---|
2 | Chlorine | Electronegative halogen |
4 | Bromine | Heavy halogen |
6 | Methoxy | Electron-donating group |
This arrangement creates a meta-substituted pyridine system, where the methoxy group at position 6 exerts electronic effects on the ring’s reactivity.
The synthesis of halogenated pyridines dates back to early 20th-century methods, including direct electrophilic substitution and metalation-trapping sequences. For 4-bromo-2-chloro-6-methoxypyridine, modern approaches leverage phosphine-mediated halogenation and Zincke imine intermediates, enabling regioselective functionalization. These methods address historical limitations in accessing 4-position halogenation, which traditionally required harsh conditions or preinstalled directing groups.
4-Bromo-2-chloro-6-methoxypyridine serves as a key intermediate in pharmaceutical and agrochemical synthesis. Its bromine and chlorine substituents enable further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group modulates electronic properties for biological activity. Halogenated pyridines are integral to developing kinase inhibitors, antihistamines, and anticancer agents.
The compound is classified within azaheterocycles (nitrogen-containing ring systems) and further subgrouped into polyhalogenated pyridines. Its structure aligns with pyridine derivatives used in: